molecular formula C30H29NO4 B12796422 Spiro(4H-1-benzazepine-4,1'-cyclohexane)-2,5(1H,3H)-dione, 4'-hydroxy-3'-(4-methylbenzoyl)-4'-(4-methylphenyl)- CAS No. 190334-45-3

Spiro(4H-1-benzazepine-4,1'-cyclohexane)-2,5(1H,3H)-dione, 4'-hydroxy-3'-(4-methylbenzoyl)-4'-(4-methylphenyl)-

Cat. No.: B12796422
CAS No.: 190334-45-3
M. Wt: 467.6 g/mol
InChI Key: JRGKQMNVZWSJDM-UHFFFAOYSA-N
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Description

Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- is a complex organic compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- typically involves multi-step organic reactions. One common approach is to start with the formation of the benzazepine core, followed by the introduction of the spiro-cyclohexane ring. The final steps involve the addition of the hydroxy, methylbenzoyl, and methylphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione
  • Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-4’-(4-methylphenyl)-
  • Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-

Uniqueness

The uniqueness of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

190334-45-3

Molecular Formula

C30H29NO4

Molecular Weight

467.6 g/mol

IUPAC Name

1'-hydroxy-2'-(4-methylbenzoyl)-1'-(4-methylphenyl)spiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione

InChI

InChI=1S/C30H29NO4/c1-19-7-11-21(12-8-19)27(33)24-17-29(15-16-30(24,35)22-13-9-20(2)10-14-22)18-26(32)31-25-6-4-3-5-23(25)28(29)34/h3-14,24,35H,15-18H2,1-2H3,(H,31,32)

InChI Key

JRGKQMNVZWSJDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CC3(CCC2(C4=CC=C(C=C4)C)O)CC(=O)NC5=CC=CC=C5C3=O

Origin of Product

United States

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